Yohimbine

Descripción

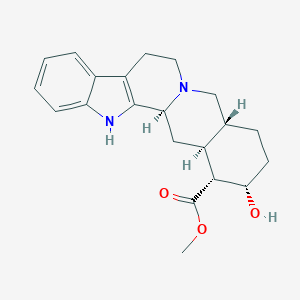

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-SCYLSFHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040130 | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.48e-01 g/L | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-48-5, 37247-87-3 | |

| Record name | Yohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amberlite CG 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 °C | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization of Yohimbine

Strategies for Yohimbine Total Synthesis

Total synthesis strategies for this compound alkaloids broadly fall into two main categories. tandfonline.commdpi.com These strategies differ in the order in which the pentacyclic ring system is constructed.

Construction of DE-Ring System Followed by C-Ring Formation

One primary strategy for this compound synthesis involves first constructing the DE-ring system, followed by the formation of the C-ring. tandfonline.commdpi.com In this approach, the final step often involves the formation of the C(2)-C(3) bond. This bond formation can be achieved through reactions such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction, which simultaneously form the C ring. researchgate.netuky.edu

Building ABC-Ring Followed by DE-Ring Annulation

The second major strategy for the total synthesis of this compound involves building the ABC-ring system first, followed by the annulation of the D and E rings onto this core structure. tandfonline.commdpi.comresearchgate.netuky.edu This approach focuses on assembling the initial tricyclic system before adding the remaining two rings.

Enantioselective Approaches to this compound Alkaloids

Given the multiple chiral centers in this compound, enantioselective synthesis has been a significant area of research to produce specific stereoisomers with high purity. tandfonline.commdpi.com Approaches have included asymmetric intramolecular Michael reactions and catalytic asymmetric total syntheses. tandfonline.comresearchgate.net Highly enantioselective methods, such as those utilizing chiral thiourea-catalyzed acyl-Pictet-Spengler reactions or substrate-controlled intramolecular Diels-Alder reactions, have been reported for the synthesis of (+)-yohimbine. tandfonline.comresearchgate.netthieme-connect.com Another enantioselective approach involves a bicyclic guanidine-catalyzed asymmetric tandem isomerization intramolecular-Diels-Alder reaction, which has been used for the synthesis of (+)-alpha-yohimbine with notable yields and enantiomeric excess. researchgate.netresearchgate.net Concise enantioselective syntheses of this compound alkaloids, such as (−)-rauwolscine and (−)-alloyohimbane, have also been achieved through sequences involving highly enantio- and diastereoselective N-heterocyclic carbene (NHC)-catalyzed dimerization followed by amidation/N-acyliminium ion cyclization. researchgate.netnih.govacs.org

Data on Enantioselective Synthesis Yields and Enantiomeric Excess:

| Approach | Product | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| Mergott et al. (Asymmetric Synthesis) | (+)-Yohimbine | 14 | Not specified | tandfonline.comresearchgate.net |

| Herlé et al. (Total Synthesis) | (+)-Yohimbine | 16 | Enantiopure | tandfonline.comresearchgate.netthieme-connect.com |

| Feng et al. (Bicyclic Guanidine Catalysis) | (+)-alpha-Yohimbine | 72-91 | 95 | researchgate.netresearchgate.net |

| Miller et al. (Concise Enantioselective Approach) | This compound alkaloids | Up to 65 | Not specified | researchgate.net |

| NHC-catalyzed dimerization and amidation/cyclization sequence | (−)-Rauwolscine | Not specified | High | researchgate.netnih.govacs.org |

| NHC-catalyzed dimerization and amidation/cyclization sequence | (−)-Alloyohimbane | Not specified | High | researchgate.netnih.govacs.org |

| Chiral phosphoric acid catalyzed Pictet-Spengler reaction (Hiemstra group) | (+)-Yohimbine | 72 (overall) | 92:8 er | researchgate.net |

Bioinspired Coupling and Stereochemical Diversification

Bioinspired synthetic strategies have been explored for the synthesis of this compound alkaloids. researchgate.netnih.gov These approaches often aim to mimic natural biosynthetic pathways, which utilize precursors like tryptophan and secologanin. tandfonline.commdpi.comnih.gov A bioinspired coupling strategy has been developed that allows for the rapid construction of the entire pentacyclic skeleton and control over the five stereogenic centers through enantioselective kinetic resolution of an achiral synthetic precursor. researchgate.netnih.gov This strategy enables stereochemical diversification from a common intermediate, allowing for the collective synthesis of different this compound stereoisomeric subfamilies. researchgate.netnih.gov

Synthetic Approaches to Stereoisomeric this compound Alkaloids

The this compound alkaloids encompass several stereoisomers, classified into four subfamilies based on the stereochemical arrangement around the D-ring: normal, allo, pseudo, and epiallo. tandfonline.comresearchgate.netnih.gov Representative members include this compound (normal), rauwolscine (B89727) (allo), pseudothis compound (B1205729) (pseudo), and reserpine (B192253) (epiallo). tandfonline.comresearchgate.netnih.gov Synthetic efforts have targeted the total synthesis of these various stereoisomers.

Total Synthesis of this compound, β-Yohimbine, and Pseudothis compound

Total syntheses of this compound, β-yohimbine, and pseudothis compound have been reported. researchgate.net These syntheses often involve complex sequences to establish the correct relative and absolute stereochemistry at the five chiral centers. Some approaches utilize common intermediates that can be diverted to access different stereoisomers through controlled epimerization or selective reactions. nih.gov For instance, a pseudo-configured product can be selectively epimerized at the C-15 stereocenter to yield the allo configuration. nih.gov Oxidation and subsequent reduction can then lead to the normal configured tetracycle, demonstrating how different stereoisomers can be accessed from a common intermediate. nih.gov

Synthesis of C20-Substituted Analogs

Research into the synthesis of C20-substituted analogs often involves strategies that allow for the controlled introduction of functional groups or different alkyl/aryl substituents at this specific carbon. While direct methods for C20 substitution on the pre-formed this compound scaffold can be challenging due to the complexity of the molecule, synthetic routes that build the ring system with a pre-functionalized C20 position or introduce substituents through late-stage functionalization have been explored.

Some synthetic approaches to this compound alkaloids involve transformations where the stereochemistry at C20 is established during key cyclization or reduction steps. researchgate.net For instance, kinetic reduction at C20 has been employed in the collective total synthesis of stereoisomeric this compound alkaloids, allowing for the divergent synthesis of different stereochemical arrangements. researchgate.net

The synthesis of C19-methyl-substituted indole (B1671886) alkaloids, which are structurally related to this compound and involve modifications near the C20 position, has also been reported. acs.org These syntheses often involve sequences of reactions including haloboration, hydroboration, oxidation, and palladium-catalyzed vinylation to introduce substituents and establish stereochemistry in this region of the molecule. acs.org

Synthesis of this compound Analogs and Derivatives for Mechanistic Elucidation

The synthesis of this compound analogs and derivatives plays a vital role in elucidating the mechanisms of action of this compound and exploring its interactions with various biological targets, particularly adrenoceptors. mdpi.comresearchgate.netnih.gov By systematically modifying the this compound structure, researchers can identify key structural features responsible for specific binding affinities and downstream effects.

Analogs designed for mechanistic studies often involve modifications to different parts of the this compound core, including the indole ring, the ester group, and the various nitrogen atoms and chiral centers. These modifications can include the introduction of reporter groups, isotopic labels, or functional groups that alter the electronic or steric properties of the molecule.

One strategy involves creating "conformationally liberated" this compound analogues by severing the ethylene (B1197577) linkage between the C and D rings. acs.orgacs.org These less rigid structures can help probe the role of molecular flexibility in receptor binding. acs.orgacs.org Synthetic routes to these analogs have utilized techniques such as transition-metal-catalyzed decarboxylative allylation and intramolecular Diels-Alder cycloadditions. acs.orgacs.org

Other derivatives have been synthesized to investigate the binding modes of this compound and its analogs to adrenoceptor subtypes. researchgate.netresearchgate.net Computational studies, such as docking and molecular dynamics simulations, are often used in conjunction with the synthesis of these derivatives to understand the key interactions within the receptor binding pocket and identify structural determinants of selectivity. researchgate.net

Furthermore, ring rearrangement and ring cleavage synthesis pathways have been employed to generate diverse scaffolds from this compound, leading to the discovery of new series of compounds with altered biological activities, such as antiplasmodial properties. nih.gov These efforts highlight the utility of this compound as a starting material for generating structurally diverse libraries for biological screening and mechanistic investigation. nih.govnih.gov

Data from studies on this compound derivatives can provide insights into the specific residues within a receptor binding site that are critical for interaction. For example, studies investigating the selective inhibition of this compound and its derivatives at adrenoceptor α2 subtypes have mapped the key interactions between the ligands and the receptors. researchgate.net These studies suggest that subtle differences in binding modes can contribute to selectivity among the α2 subtypes. researchgate.net

The synthesis and study of this compound analogs continue to be important for understanding the complex pharmacology of this alkaloid and for the rational design of new compounds with tailored biological activities.

Molecular Mechanisms of Yohimbine Action

Primary Mechanism: Alpha-2 Adrenergic Receptor Antagonism

Yohimbine functions as a selective antagonist of alpha-2 adrenergic receptors (α2-ARs). drugbank.commdpi.commdpi.com These receptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein and have three highly homologous subtypes: α2A, α2B, and α2C. wikipedia.org this compound exhibits a higher affinity for α2 subtypes compared to α1 subtypes. nih.govtandfonline.com Binding affinities among the α2-AR subtypes have been reported, with the order typically being α2C > α2A > α2B. tandfonline.com

Selective Inhibition of Presynaptic Alpha-2 Adrenergic Receptors

This compound selectively blocks presynaptic alpha-2 adrenergic receptors. tandfonline.comdrugbank.commdpi.commdpi.com These presynaptic receptors act as autoreceptors, forming a negative feedback mechanism that regulates the release of norepinephrine (B1679862) (NE) from sympathetic nerve terminals. mdpi.comwikipedia.orgcapes.gov.brnih.gov By inhibiting these presynaptic receptors, this compound disrupts this negative feedback loop. mdpi.comnih.gov While primarily acting on presynaptic receptors, this compound can also block postsynaptic α2-adrenergic receptors. nih.govtandfonline.com

Consequences of Alpha-2 Adrenergic Receptor Blockade

Blocking presynaptic alpha-2 adrenergic receptors with this compound leads to several downstream effects, primarily related to increased sympathetic nervous system activity. tandfonline.commdpi.comcapes.gov.brguidetopharmacology.orgwikidata.org

The antagonism of presynaptic α2-adrenergic receptors by this compound inhibits the negative feedback mechanism that normally suppresses norepinephrine release. tandfonline.commdpi.commdpi.comguidetopharmacology.orgwikidata.orgtandfonline.comwikipedia.org This inhibition results in an increased release of norepinephrine into the synaptic cleft. tandfonline.commdpi.commdpi.comnih.govtandfonline.com This phenomenon, sometimes referred to as NE spillover, contributes to systemic increases in sympathetic activity. mdpi.com Studies have shown that this compound administration elevates blood norepinephrine levels. tandfonline.comnih.govtandfonline.com

The increased release of norepinephrine due to α2-adrenergic receptor blockade leads to enhanced sympathetic nervous system activity. tandfonline.commdpi.comcapes.gov.brguidetopharmacology.orgwikidata.org This increased activity can influence multiple organ systems, including the cardiovascular system and neural activity. mdpi.com Research in conscious animals has demonstrated that blocking prejunctional alpha-2 adrenoceptors with this compound results in uncontrolled norepinephrine release during exercise, associated with an augmented end-organ response mediated by beta-adrenergic receptors. capes.gov.br This potentiation is observed in responses such as heart rate and contractility. capes.gov.br

Increased Norepinephrine Release in Synaptic Cleft

Interaction with Other Monoaminergic Receptors

Beyond its primary action on alpha-2 adrenergic receptors, this compound also interacts with other monoaminergic receptors, albeit typically with lower affinity. tandfonline.comdrugbank.commdpi.comwikipedia.orginchem.org

Affinity for Alpha-1 Adrenergic Receptors

This compound displays affinity for alpha-1 adrenergic receptors (α1-ARs). tandfonline.comdrugbank.commdpi.commdpi.comwikipedia.org While its affinity is notably higher for α2 subtypes, it has a moderate affinity for α1 subtypes. nih.govtandfonline.com Some research suggests that at higher concentrations, this compound can act as an α1-agonist, potentially leading to vasoconstriction and increased blood pressure. mdpi.comnih.gov Studies comparing the effects of this compound and selective α1 antagonists like prazosin (B1663645) have provided evidence for the presence of both α1- and α2-adrenergic receptors in human vasculature, with this compound preferentially inhibiting responses mediated by α2 receptors, although it can also block α1 receptors to a lesser degree at certain doses. ahajournals.org

Here is a summary of reported binding affinities for this compound at different receptor subtypes:

| Receptor Subtype | Binding Affinity (Ki or pKi) | Species | Source |

| α2A-AR | 1.4 nM (Ki) | N/A | nih.govtandfonline.com |

| α2B-AR | 7.1 nM (Ki) | N/A | nih.govtandfonline.com |

| α2C-AR | 0.88 nM (Ki) | N/A | nih.govtandfonline.com |

| α2-AR | 0.6 μM (IC50) | N/A | mdpi.com |

| α2-AR | 8.44 (pKi) | Bovine | guidetopharmacology.org |

| α2A-AR | 8.2 (pKi) | Human | caymanchem.com |

| α2B-AR | 8.7 (pKi) | Human | caymanchem.com |

| α2C-AR | 9.6 (pKi) | Human | caymanchem.com |

| α1A-AR | 6.7 (pKi) | Human | caymanchem.com |

| α1B-AR | 6.8 (pKi) | Human | caymanchem.com |

| α1D-AR | 6.8 (pKi) | Human | caymanchem.com |

| α1-AR | 6.7 (pKi) | Calf | guidetopharmacology.org |

| 5-HT1A receptor | 7.3 (pKi) | Human | caymanchem.com |

| 5-HT1B receptor | 6.8 (pKi) | Human | caymanchem.com |

| 5-HT1D receptor | 7.6 (pKi) | Human | caymanchem.com |

Note: Binding affinity values can vary depending on the specific assay conditions and source.

Binding to Serotonin (B10506) Receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT5A, 5-HT7)

This compound interacts with several serotonin (5-HT) receptor subtypes. Serotonin, or 5-hydroxytryptamine, is a monoamine neurotransmitter involved in a wide array of functions in the central nervous system and peripheral tissues. wikipedia.orgresearchgate.net While primarily known for its adrenergic activity, research indicates this compound's affinity for certain 5-HT receptors. For instance, some studies suggest interactions with 5-HT1A and 5-HT1B receptors. The 5-HT1 receptor family typically signals via Gi/o proteins, leading to the inhibition of adenylyl cyclase. wikipedia.org Other serotonin receptor subtypes, such as 5-HT2A, signal through Gq activation of phospholipase C, while 5-HT7 receptors signal via Gs activation of adenylyl cyclase. wikipedia.org The specific binding affinities and functional consequences of this compound at each of the listed serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT5A, 5-HT7) contribute to its complex pharmacological profile, although its affinity for these receptors is generally lower than its affinity for alpha-2 adrenergic receptors. wikipedia.orgnih.gov

Interaction with Dopamine (B1211576) Receptors (D2, D3)

This compound also exhibits interaction with dopamine receptors, specifically D2 and D3 subtypes. wikipedia.org Dopamine is a catecholamine neurotransmitter crucial for regulating movement and is a precursor to norepinephrine and epinephrine (B1671497). nih.govguidetopharmacology.org Dopamine receptors mediate the actions of dopamine. nih.gov this compound has been identified as an antagonist at both D2 and D3 receptors, albeit with lower affinity compared to its alpha-2 adrenergic receptor antagonism. wikipedia.org The interaction with these dopaminergic receptors can influence neurotransmission in brain regions involved in reward, motivation, and motor control.

Influence on Cholinergic and Vaso-Intestinal Polypeptidic Receptors

Research suggests that this compound may also influence cholinergic receptors and vaso-intestinal polypeptidic receptors. While its primary mechanism involves adrenergic receptors, its broader pharmacological effects can involve other neurotransmitter systems. Cholinergic receptors are involved in various functions including muscle activation, learning, and memory. Vasoactive Intestinal Peptide (VIP) is a polypeptide that plays a significant role in numerous physiological processes, including those in the gastrointestinal tract and central nervous system, by binding to specific receptors. peptides.guideuni.lunih.govciteab.comnih.gov The precise nature and physiological significance of this compound's influence on these receptor types require further detailed investigation.

Cellular and Subcellular Mechanisms

Modulation of Adenyl Cyclase Activity and cAMP Levels in Adipocytes

This compound's effects on adipocytes involve the modulation of adenyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. examine.comnih.gov Adenyl cyclase is an enzyme that catalyzes the formation of cAMP, a crucial second messenger involved in various cellular processes, including the regulation of lipid metabolism. wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.org In adipocytes, alpha-2 adrenergic receptors are coupled to Gi proteins, which inhibit adenyl cyclase activity, leading to decreased cAMP levels and suppressed lipolysis. examine.comnih.govoup.com As an antagonist of alpha-2 adrenergic receptors, this compound blocks this inhibitory effect, thereby preserving or increasing adenyl cyclase activity and cAMP levels. examine.com This modulation contributes to the promotion of lipolysis (fat breakdown) in adipocytes. examine.com Beta-adrenergic receptors, also present in adipocytes, stimulate adenyl cyclase activity and increase cAMP levels, promoting lipolysis. examine.comnih.gov this compound's antagonism of the inhibitory alpha-2 receptors can enhance the lipolytic effects mediated by beta-adrenergic receptors. examine.com

Effects on Nitric Oxide (NO) Generation

This compound has been shown to influence nitric oxide (NO) generation. researchgate.netnih.gov NO is a crucial signaling molecule involved in various physiological processes, including vasodilation. wikipedia.orgconsensus.appconsensus.appresearchgate.net Research indicates that this compound can facilitate the release of neurotransmitters, including nitric oxide, in the central and peripheral nervous systems. wikipedia.org In the context of vascular function, this compound extract has been reported to increase renal medullary blood flow via nitric oxide production. consensus.appconsensus.app Experimental studies in human and rabbit corpora cavernosa have provided evidence that this compound interferes with NO release from the endothelium, and this compound-induced relaxation was inhibited by blocking NO synthesis or signaling. researchgate.net This suggests a role for NO in some of the physiological effects associated with this compound.

Inhibition of GPCR Targets in Cancer Cells (Alpha-2B Adrenergic Receptor, Dopamine D2B Receptor, Hydroxytryptamine Receptor)

This compound has been investigated for its potential inhibitory effects on certain G protein-coupled receptors (GPCRs) in cancer cells, including the Alpha-2B adrenergic receptor, Dopamine D2B receptor, and Hydroxytryptamine receptors. wikipedia.orgresearchgate.netnih.gov GPCRs are a large family of cell surface receptors that play critical roles in various cellular processes and are implicated in cancer development and progression. The Alpha-2B adrenergic receptor (ADRA2B) is a subtype of alpha-2 adrenergic receptors. zhanggroup.orgebi.ac.uk While this compound is a known antagonist of alpha-2 adrenergic receptors, its specific effects on ADRA2B in cancer cells are a subject of research. Dopamine D2 receptors are involved in various physiological processes, and their role in cancer is being explored. Hydroxytryptamine receptors, also known as serotonin receptors, represent a diverse group of GPCRs. uni.luguidetopharmacology.org The inhibition of these GPCR targets by this compound in cancer cells suggests potential avenues for therapeutic investigation, although the precise mechanisms and clinical relevance in this context require further elucidation.

Induction of Cell Cycle Arrest in Vascular Smooth Muscle Cells

Studies have investigated the impact of this compound on the proliferation of vascular smooth muscle cells (VSMCs), a process implicated in the pathogenesis of vascular diseases such as atherosclerosis and restenosis. Research indicates that this compound can inhibit the proliferation of VSMCs stimulated by growth factors like platelet-derived growth factor (PDGF) mdpi.comresearchgate.netsemanticscholar.org.

One key mechanism identified is the induction of cell cycle arrest in VSMCs. This compound has been shown to arrest the cell cycle in the G0/G1 phase mdpi.comresearchgate.netsemanticscholar.org. This phase is a critical checkpoint, and its disruption effectively halts the progression of cells through the cell cycle, thereby inhibiting proliferation mdpi.com.

The effect of this compound on cell cycle arrest is associated with the modulation of key cell cycle regulatory proteins. Studies have demonstrated that this compound treatment can downregulate the expression of proteins essential for DNA synthesis and cell proliferation, including proliferating cell nuclear antigen (PCNA), cyclin D1, cyclin-dependent kinase 4 (CDK4), and cyclin E mdpi.comresearchgate.netnih.gov. Conversely, this compound has been observed to upregulate the expression of cell cycle inhibitors such as p27Kip1 and p53 semanticscholar.org.

Research suggests that the transcription factor FOXO3a (Forkhead box O3) may play a role in this compound's ability to downregulate cell cycle regulatory proteins in VSMCs mdpi.comresearchgate.netnih.gov. Furthermore, this compound has been shown to decrease the phosphorylation of p-38 and mTOR, signaling molecules involved in proliferation pathways mdpi.comresearchgate.netnih.gov. Inhibition of these pathways appears to contribute to the observed reduction in VSMC proliferation mdpi.com.

Data from research on PDGF-BB-stimulated VSMCs illustrates the dose-dependent inhibition of cell cycle regulatory proteins by this compound. mdpi.com

| Protein | Effect of this compound Treatment (vs. PDGF-BB alone) |

| PCNA | Significantly inhibited (dose-dependent) |

| Cyclin D1 | Significantly inhibited (dose-dependent) |

| CDK4 | Significantly inhibited (dose-dependent) |

| Cyclin E | Significantly inhibited (dose-dependent) |

| p27Kip1 | Significantly induced (at 20 µM) |

| p53 | Significantly induced (at 20 µM) |

| p-38 Phosphorylation | Decreased (dose-dependent) |

| mTOR Phosphorylation | Decreased (dose-dependent) |

These findings highlight the molecular basis for this compound's anti-proliferative effects on vascular smooth muscle cells, suggesting a potential therapeutic relevance in conditions characterized by abnormal VSMC proliferation.

Upregulation of Tyrosine Hydroxylase

This compound's influence extends to the modulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including noradrenaline and dopamine mdpi.comtandfonline.comnih.gov. Research indicates that this compound, through its primary action as an alpha-2 adrenergic receptor antagonist, can lead to the upregulation of tyrosine hydroxylase activity mdpi.comtandfonline.comnih.gov.

The mechanism involves the inhibition of alpha-2 adrenergic receptors, which normally exert a negative feedback on catecholamine release and synthesis. By blocking these receptors, this compound disrupts this feedback loop, resulting in increased noradrenaline release mdpi.comtandfonline.com. This increase in turn can stimulate pathways that lead to enhanced tyrosine hydroxylase activity tandfonline.com.

Studies have explored the link between alpha-2 adrenoceptor inhibition and TH upregulation, suggesting a potential involvement of cAMP-mediated pathways mdpi.comtandfonline.comnih.govtandfonline.com. Previous research has indicated that alpha-2 adrenoceptor activation reduces cAMP levels, and conversely, increased cAMP levels can lead to the upregulation of TH tandfonline.comnih.govtandfonline.com. This compound's blockade of alpha-2 receptors may therefore indirectly influence TH activity through alterations in cAMP signaling mdpi.comtandfonline.comnih.govtandfonline.com.

Research in different contexts has demonstrated this effect. For instance, studies investigating this compound's anti-inflammatory properties have noted that this compound-induced alpha-2 adrenoceptor inhibition upregulated tyrosine hydroxylase mdpi.comtandfonline.comnih.govtandfonline.com. Furthermore, experiments in retinal dopamine neurons have shown that this compound administration significantly stimulated TH activity, an effect mediated locally within the retina and consistent with the blockade of alpha-2 adrenoceptors influencing neuronal activity nih.gov.

Pharmacodynamics and Physiological Effects of Yohimbine

Neurophysiological Effects

Yohimbine crosses the blood-brain barrier, allowing it to exert effects on the central nervous system. patsnap.com Its influence on neurophysiology is largely attributed to its modulation of the noradrenergic system. semanticscholar.org

Central Nervous System Stimulation

This compound is considered a central nervous system stimulant. droracle.ai This stimulation is a consequence of its primary mechanism of action: the antagonism of alpha-2 adrenergic receptors, which increases the release of norepinephrine (B1679862) in the brain. mdpi.compatsnap.comdroracle.ai This increased noradrenergic activity contributes to enhanced sympathetic nervous system activation. mdpi.compatsnap.comdroracle.ai

Impact on Norepinephrine Levels in the Brain

A key neurophysiological effect of this compound is its impact on norepinephrine levels in the brain. By blocking presynaptic alpha-2 adrenergic autoreceptors, this compound removes the inhibitory feedback on norepinephrine release from neurons. mdpi.compatsnap.commdpi.comdrugbank.com This leads to an increase in the concentration of norepinephrine in the synaptic cleft. mdpi.com Studies have reported significant increases in plasma norepinephrine levels following this compound administration. mdpi.com For example, one study noted plasma increases in norepinephrine from 3- to 5-fold higher than at rest after this compound administration. mdpi.com

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound has been observed to stimulate the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.comjneurosci.orgnih.gov This stimulation is linked to its actions on the noradrenergic pathway. mdpi.com By increasing norepinephrine release, this compound can induce stress-like autonomic and neuroendocrine effects, including the activation of the HPA axis. jneurosci.org Research in rats has shown that systemic this compound activates the HPA axis. jneurosci.orgnih.gov This activation can lead to increased release of stress hormones such as cortisol. mdpi.comnih.gov Studies have measured elevated corticosterone (B1669441) (a stress hormone in rodents) levels following this compound administration in rats. nih.gov

Influence on Brain Activity and Cognition

This compound's effects on the noradrenergic system influence various aspects of brain activity and cognition. patsnap.comsemanticscholar.org

This compound is associated with increased alertness and arousal. mdpi.compatsnap.comdroracle.aimdpi.com This effect is believed to be mediated by its influence on the noradrenergic system, particularly in brain regions involved in alertness and vigilance, such as the locus coeruleus. semanticscholar.orgcambridge.org Studies have reported increases in psychological arousal and commonly observed increases in alertness with this compound ingestion. mdpi.com Research suggests that this compound can improve attention and performance on tasks requiring sustained attention. semanticscholar.orgindexcopernicus.com

The impact of this compound on impulsivity and decision-making appears to be complex and potentially dependent on the specific facet of impulsivity being assessed. mdpi.comresearchgate.netnih.gov Central actions of this compound have been linked to lower inhibition and a greater prevalence of risk-taking behavior in some contexts. mdpi.com This is thought to be a result of increased norepinephrine release in the central nervous system. mdpi.com

However, other research indicates differential effects. One study found that this compound administration led to improved response inhibition, suggesting decreased motor impulsivity. mdpi.comresearchgate.net In the same study, increased physiological arousal induced by this compound was associated with more far-sighted decisions on a Delay Discounting Task, indicating lower temporal impulsivity. mdpi.comresearchgate.net Conversely, this increased arousal was also linked to reduced information gathering in an Information Sampling Task, suggesting increased reflection impulsivity. researchgate.net Another study using a delayed reward task in rats found that acute this compound administration decreased impulsive choice, leading to increased preference for a large delayed reward. nih.gov These findings suggest that this compound's influence on impulsive behavior can vary depending on the specific behavioral measure and context. researchgate.netnih.gov

Facilitation of Fear Consolidation and Extinction

Research suggests that this compound can influence the processes of fear consolidation and extinction, potentially through its effects on the catecholaminergic system, particularly noradrenaline. Studies in both animals and humans have explored this modulation.

Some research indicates that this compound can enhance the consolidation of fear memories. In one study, this compound treatment in healthy male participants was associated with increased fear recall, as indicated by physiological and electrophysiological markers, suggesting a potentiation of fear memory consolidation. nih.gov This effect is thought to be mediated by the role of noradrenaline in strengthening conditioned fear associations. nih.gov

The impact of this compound on fear extinction, the process by which conditioned fear responses diminish, has yielded mixed results. Some studies suggest that this compound administered before extinction training can lead to improved fear extinction recall in rodents. researchgate.netfrontiersin.org This potential facilitation of extinction learning is also attributed to increased presynaptic noradrenaline release resulting from α2-receptor antagonism. researchgate.netfrontiersin.org However, other studies have failed to replicate these extinction-enhancing effects, with some even suggesting potential impairment or context-specific outcomes. upr.edunih.gov The effectiveness of this compound in facilitating extinction may depend on various factors, including genetic background and contextual variables. upr.edu

Effects on Memory and Learning Processes

This compound's influence on memory and learning processes has been investigated, primarily in the context of its noradrenergic effects. Studies suggest that noradrenergic stimulation can enhance memory consolidation. nih.gov

In a placebo-controlled study involving patients with major depressive disorder and healthy controls, this compound administration improved memory consolidation, specifically in a word list learning paradigm. nih.gov This effect was observed across both groups but appeared more prominent in the depressed patient group. nih.gov However, this compound did not significantly affect memory retrieval or working memory in this study. nih.gov

Other research exploring the effects of this compound on working memory has shown less consistent results. One study found no significant effects of this compound on working memory performance using an n-back task in healthy participants. psychologytoday.com This suggests that this compound's effects on memory may be specific to certain types of memory processes, such as consolidation, rather than broadly impacting all cognitive functions. nih.govpsychologytoday.com Furthermore, studies investigating the effects of this compound on spatial learning and memory retrieval in healthy young adults have also reported no significant impact when the drug was administered prior to learning. nih.gov

Modulation of Melatonergic Neurotransmission

While this compound is primarily known for its adrenergic effects, some research has explored potential interactions with other neurotransmitter systems, including serotonergic and dopaminergic pathways. wikipedia.orgmdpi.com However, direct evidence specifically detailing the modulation of melatonergic neurotransmission by this compound is limited in the provided search results. The results mention melatonin's diverse physiological functions and its receptors (MT1 and MT2) conicet.gov.ar, and this compound's interactions with serotonin (B10506) and dopamine (B1211576) receptors wikipedia.orgmdpi.comnih.gov, but a direct link between this compound and melatonergic neurotransmission is not explicitly established within these results.

Cerebral Blood Flow Modulation

This compound has been shown to modulate cerebral blood flow (CBF). Studies using techniques like PET have investigated the effects of this compound on CBF in humans. researchgate.netnih.gov

In healthy individuals, intravenous administration of this compound resulted in a significant decrease in whole-brain absolute CBF, with the most pronounced decreases observed in cortical areas. researchgate.netnih.gov Conversely, some regional increases in CBF were noted in areas such as the medial frontal cortex, thalamus, insular cortex, and cerebellum after normalization to whole brain. researchgate.netnih.gov These regional increases were potentially linked to activation induced by adrenergically mediated anxiety and associated visceral symptoms. researchgate.netnih.gov A case involving a panic attack following this compound administration showed an increase in whole-brain CBF, in contrast to the general decrease observed. researchgate.netnih.gov The observed CBF changes are thought to be influenced by various factors, including the adrenergic activation produced by this compound. researchgate.netnih.gov

Cardiovascular System Effects

This compound exerts notable effects on the cardiovascular system, primarily due to its sympathomimetic actions resulting from α2-adrenergic receptor antagonism. mdpi.commdpi.com

Increase in Heart Rate and Blood Pressure

A consistent finding across multiple studies is that this compound administration leads to increases in heart rate and blood pressure in humans. mdpi.commdpi.comahajournals.orgnih.gov This effect is dose-dependent and is associated with elevated plasma levels of catecholamines, including norepinephrine and epinephrine (B1671497). mdpi.commdpi.comahajournals.orgnih.gov The increase in blood pressure is thought to be mediated by the sympathetic nervous system. ahajournals.org While some studies indicate a dose-related increase in systolic, diastolic, and mean arterial pressure, the effect on heart rate can vary depending on the dose and individual response. ahajournals.orgphysiology.org For example, one study noted dose-dependent increases in blood pressure but no alteration in heart rate at the doses studied. ahajournals.org However, other research generally supports an increase in heart rate following this compound. mdpi.commdpi.comnih.govnih.gov

Vasodilation, Particularly in Penile Tissue

This compound is understood to induce vasodilation, with a particularly noted effect on penile tissue. mdpi.comtandfonline.comuspharmacist.com This vasodilatory effect is considered a key mechanism underlying its historical use and investigation for conditions like erectile dysfunction. mdpi.comtandfonline.comnih.gov

The proposed mechanism involves the antagonism of α2-adrenergic receptors, which leads to increased noradrenaline levels. mdpi.comtandfonline.com While α2-adrenergic receptors are present in penile tissue, their blockade by this compound is thought to facilitate vasodilation and improve blood flow, contributing to the ability to achieve and maintain an erection. mdpi.comtandfonline.comuspharmacist.com This effect is believed to involve the modulation of smooth muscle relaxation in the penile tissue. uspharmacist.com Studies have demonstrated that this compound can induce relaxation in isolated preparations of erectile tissue. profnatali.it The vasodilatory effect in penile tissue may also involve non-adrenergic mechanisms and the modulation of nitric oxide pathways. wikipedia.orgprofnatali.it Beyond penile tissue, this compound may also enhance localized blood flow in other areas, potentially by constricting splanchnic vessels and redirecting blood flow to skeletal muscle. mdpi.comresearchgate.netnih.gov

Improvement of Cardiac Function Under Stress Conditions

Research indicates that this compound can positively influence cardiovascular health, particularly in enhancing cardiac function and mitigating damage during stressful conditions. nih.govmdpi.com Studies in LPS-challenged mice demonstrated that this compound administration significantly improved cardiac function. nih.govmdpi.com Specifically, it attenuated the LPS-induced decline in left ventricular ejection fraction (LVEF) and fractional shortening (FS) and prevented the increase in left ventricular end-diastolic pressure (LVEDP). mdpi.com this compound pretreatment also increased cardiac norepinephrine release in these mice. mdpi.com Further research supports the beneficial effect of this compound on LPS-induced myocardial dysfunction by inhibiting myocardial apoptosis and I-κBα phosphorylation in the heart. tandfonline.comnih.gov It significantly reversed the LPS-induced reduction in LVEF and FS, suggesting a protective role in systolic myocardial dysfunction. tandfonline.comnih.gov

Endothelin-like Activity and Vascular Function

This compound has been shown to exhibit endothelin-like activity, which can impact nitric oxide (NO) production and vascular function. tandfonline.comnih.govnih.govresearchgate.net This effect may have implications for the regulation of blood flow and pressure. tandfonline.comnih.govnih.govresearchgate.net Studies have demonstrated that this compound can effectively target and suppress the proliferation and migration of vascular smooth muscle cells (VSMCs) stimulated by platelet-derived growth factor-BB (PDGF-BB), a key factor in vascular remodeling and disease. nih.gov this compound's inhibitory effects on VSMCs are mediated through the downregulation of the phospholipase C-γ1 signaling pathway. nih.gov

Metabolic and Adipose Tissue Effects

This compound has been investigated for its potential effects on metabolism and adipose tissue, largely due to its interaction with adrenergic receptors that regulate fat breakdown. mdpi.comnih.govcaldic.com

Promotion of Lipolysis and Fat Breakdown

One of the proposed mechanisms of action for this compound in influencing body composition is its role in promoting lipolysis, the breakdown of fat. mdpi.comnih.govcaldic.comnih.govostrovit.com By antagonizing α2-adrenergic receptors, which are involved in regulating fat breakdown, this compound may increase noradrenaline release, thereby stimulating lipolysis. mdpi.comnih.govcaldic.com Studies in both animals and humans have shown that this compound supplementation can significantly elevate plasma glycerol (B35011) and free fatty acids, and this effect is further enhanced during physical activity when catecholamine levels are increased. caldic.com Research suggests that this compound can increase fat lipolysis and may be helpful in reducing body fat in both athletes and obese individuals. ostrovit.com

Influence on Lipid and Carbohydrate Homeostasis

This compound has been shown to influence lipid and carbohydrate homeostasis. tandfonline.commdpi.comnih.govbibliotekanauki.plresearchgate.net Studies in rats with diet-induced obesity have shown that this compound can improve disrupted lipid and carbohydrate profiles. tandfonline.combibliotekanauki.plresearchgate.net In genetically obese leptin-deficient ob/ob mice, this compound had a favorable effect on elevated levels of triglycerides, cholesterol, and glucose, even without influencing body weight. bibliotekanauki.pl This suggests that this compound's metabolic benefits may be independent of its weight-reducing effects and potentially mediated through different mechanisms, such as the blockade of α1-adrenoceptors, which can occur at higher doses. nih.govbibliotekanauki.pl The α1-adrenoceptor blockade may enhance noradrenaline levels, potentially increasing glucose uptake into adipocytes and decreasing blood glucose levels. bibliotekanauki.pl

Here is a table summarizing some findings on this compound's influence on lipid and carbohydrate profiles:

| Study Type | Animal Model | This compound Effect on Triglycerides | This compound Effect on Cholesterol | This compound Effect on Glucose |

| Diet-induced obesity in rats | Rats | Improved levels tandfonline.combibliotekanauki.plresearchgate.net | Improved levels bibliotekanauki.plresearchgate.net | Decreased levels bibliotekanauki.plresearchgate.net |

| Leptin-deficient obesity mice | Genetically obese ob/ob mice | Significant decrease bibliotekanauki.pl | Significant decrease bibliotekanauki.pl | Significant decrease bibliotekanauki.pl |

Thermogenesis in Brown Adipose Tissue

This compound has been suggested to support thermogenesis, the process of heat production, including in brown adipose tissue (BAT). ostrovit.com The adrenergic system mediates temperature regulation in brown adipose tissue. plos.org Activation of β3-adrenoceptors in brown adipose tissue triggers thermogenesis. bibliotekanauki.pl this compound, by blocking presynaptic α2-adrenoceptors, increases the release of noradrenaline, which can then stimulate β-adrenoceptors, including β3-adrenoceptors, potentially leading to increased thermogenesis. bibliotekanauki.plplos.org Studies in mice have shown that this compound administration can induce white adipose tissue browning, a process where white fat cells gain characteristics of brown fat cells and become capable of thermogenesis. researchgate.net Beige cells positive for uncoupling protein-1 (UCP-1), a key protein in thermogenesis, were observed in white adipose tissue after this compound injection. researchgate.net

Muscle and Exercise Physiology

This compound has been implicated in altering muscle function and may have the potential to influence performance across different exercise modalities, including endurance, sprint, and resistance exercise. nih.gov The potential performance enhancement is thought to be mediated by physiological and psychological changes, such as increased sympathetic activation and adaptive hemodynamic changes. nih.gov

Modulation of Skeletal Muscle Blood Flow

This compound has been suggested to modulate peripheral blood flow. nih.gov While much of the literature regarding this compound and blood flow alterations relates to treating other conditions, it has been shown to induce constriction of splanchnic vessels, potentially leading to a shunting of blood and hyperemia in skeletal muscle. tandfonline.comnih.gov Purported increases in blood flow to skeletal muscle may theoretically improve exercise recovery, potentially by enhancing ATP resynthesis and preserving muscle force output. nih.gov Some research suggests that improved oxygen uptake and aerobic cycling performance observed with this compound ingestion might be reflective of increased skeletal muscle blood flow. nih.govresearchgate.net Increases in heart rate and stroke volume, which can be influenced by this compound, likely contribute to greater blood and oxygen delivery to skeletal muscle during exercise. nih.gov

Impact on Lactic Acid Production and Removal

Studies have investigated the impact of this compound on lactate (B86563) metabolism during exercise. Lower post-exercise lactate levels have been reported in some studies following this compound ingestion, particularly in the context of repeated sprints and high-intensity exercise. nih.govmdpi.commdpi.com This reduction in lactate may indicate improved metabolic efficiency or enhanced lactate clearance. mdpi.com Increases in epinephrine, which can be stimulated by this compound, have been shown in animal models to stimulate the metabolic rate of non-exercising skeletal muscle, potentially favoring lactate transport and oxidation, although this requires further confirmation in humans. nih.gov Localized skeletal muscle blood flow, which may be modulated by this compound, could influence lactic acid production and removal, thereby affecting anaerobic exercise performance. tandfonline.com

Here is a table summarizing findings on post-exercise lactate levels:

| Study | Exercise Type | This compound Effect on Post-Exercise Lactate | Significance (p-value) | Citation |

| Study on Repeated Supramaximal Sprints | Repeated Sprints | Significantly lower | < 0.001 | mdpi.com |

| Study on High-Intensity Rowing Time Trial (Morning Exercise) | High-Intensity Rowing | Significantly lower (vs. placebo in AM) | 0.036 | mdpi.com |

| Study on High-Intensity Rowing Time Trial (Morning Exercise) | High-Intensity Rowing | Significantly lower (vs. PM trial) | < 0.001 | mdpi.com |

| Review of Ergogenic and Sympathomimetic Effects | Various | Lower lactate levels in response to exercise | Not specified | nih.gov |

Effects on Exercise Performance and Fatigue

Emerging evidence suggests that this compound may have the potential to improve performance in various exercise modes, including endurance, sprint, and resistance exercise. nih.gov Performance enhancement is linked to physiological and psychological alterations, such as increased sympathetic activation, increased alertness, and decreased fatigue. nih.gov

In studies on repeated supramaximal sprints, acute this compound ingestion has resulted in higher mean power output and lower fatigue index. nih.govmdpi.commdpi.com This suggests that this compound may help maintain power output across multiple sprints, which is crucial for high-intensity intermittent exercise. mdpi.com Acute this compound ingestion has also been shown to improve endurance cycling performance, including increased oxygen uptake kinetics and velocity at maximal oxygen uptake. nih.govresearchgate.net Furthermore, this compound ingestion has been reported to mitigate morning-associated decrements in high-intensity exercise performance, such as rowing time trials, resulting in lower post-exercise lactate and improved subjective feelings of energy and alertness. mdpi.commdpi.com

Here is a table summarizing findings on exercise performance:

| Study | Exercise Type | Key Performance Findings | Citation |

| Study on Repeated Supramaximal Sprints | Repeated Sprints | Significantly higher mean power output and total work; significantly lower fatigue index. | nih.govmdpi.commdpi.com |

| Study on Bench Press Performance | Resistance Exercise (Bench Press) | Enhanced muscular strength-endurance (higher repetitions to failure); no significant effect on mean power or velocity. | mdpi.commdpi.com |

| Study on Standardized Cycling Clinical Study | Endurance Cycling | Significantly improved effort exerted, calories burned, distance covered, speed, and total exercise time; increased VO2 max and velocity at VO2 max. | researchgate.netmdpi.com |

| Study on High-Intensity Rowing Time Trial (Morning Exercise) | High-Intensity Rowing | Lower post-exercise lactate, improved subjective energy and alertness; mitigated performance decrements observed in the morning. | mdpi.commdpi.com |

| Review of Ergogenic and Sympathomimetic Effects | Various | Improved performance in aerobic and anaerobic modalities; lower lactate/fatigue, greater oxygen uptake. | nih.govnutraingredients-usa.com |

Despite these findings, some research indicates that this compound supplementation combined with resistance training may not significantly alter performance indicators in trained athletes, although it might be suitable as a fat loss strategy. caldic.com

Influence on Muscular Force and Power

Physiologically, this compound has been shown to increase muscular force and power in response to exercise. nih.gov Studies investigating the effects of acute this compound ingestion on bench press performance in resistance-trained males found that while it significantly improved muscular strength-endurance (repetitions to failure), it did not significantly affect mean power or mean velocity. mdpi.commdpi.comwku.edu This suggests that this compound may enhance the ability to perform more repetitions but may not significantly impact explosive power metrics in this specific exercise. mdpi.commdpi.com The observed increases in power output and improved time to completion in other exercise modalities may be linked to alterations in muscle activation, potentially due to this compound's sympathomimetic properties increasing sympathetic output to muscle. nih.gov

Here is a table detailing the effects on muscular force and power in a bench press study:

| Performance Metric | This compound Effect | Significance (p-value) | Effect Size (d) | Citation |

| Total Repetitions to Failure (Strength-Endurance) | Higher | 0.002 | 0.82 | mdpi.commdpi.com |

| Mean Power | Unchanged | 0.472 | 0.16 | mdpi.commdpi.com |

| Mean Velocity | Unchanged | 0.297 | 0.25 | mdpi.commdpi.com |

Therapeutic Potential and Clinical Research Directions Mechanistic Focus

Erectile Dysfunction (ED)

Yohimbine has been explored for its potential in treating erectile dysfunction, with research focusing on its mechanisms of action and clinical efficacy in different ED etiologies. mdpi.comauajournals.orgnih.govexamine.comreliasmedia.com

Mechanism of Action in ED Pathophysiology

The proposed mechanism of action of this compound in the context of erectile dysfunction primarily involves its role as an antagonist of α2-adrenergic receptors. mdpi.comdrugbank.compatsnap.compatsnap.com These receptors are involved in a negative feedback mechanism that typically inhibits the release of norepinephrine (B1679862). mdpi.comdrugbank.com By blocking presynaptic α2-adrenergic receptors, this compound increases the release of norepinephrine in the synaptic cleft, leading to enhanced sympathetic activity. mdpi.comtandfonline.comdrugbank.compatsnap.com This increased noradrenergic activity is thought to contribute to vasodilation in the penile tissue, theoretically improving blood flow and facilitating the achievement and maintenance of an erection. mdpi.compatsnap.com

Beyond its primary α2-adrenergic antagonism, this compound also interacts with other receptors, including alpha-1 (α1)-adrenergic, dopamine (B1211576) D2 and D3, and serotonergic receptors, although typically with lower affinity. mdpi.comtandfonline.comtandfonline.comdrugbank.com These interactions may also play a role in its effects on erectile function. drugbank.com Additionally, some research suggests this compound may influence erectile function through binding to hemoglobin, potentially involving hydrophobic forces and hydrogen bonding. mdpi.com Penile erection is linked to cholinergic activity and alpha-2 adrenergic blockade, which can theoretically result in increased penile inflow, decreased penile outflow, or both. drugbank.com

Clinical Efficacy in Different ED Etiologies (Psychogenic vs. Organic)

Clinical studies have investigated the efficacy of this compound in treating erectile dysfunction of various etiologies. auajournals.orgnih.govreliasmedia.com Some evidence suggests that this compound may be more beneficial in cases of psychogenic ED compared to organic causes. mdpi.comauajournals.org However, other studies and meta-analyses have indicated a benefit of this compound over placebo in treating ED of various etiologies, including organic impotence. tandfonline.comauajournals.orgnih.gov

Data from clinical trials on this compound efficacy in ED:

| Study | Sample Size | Type of Impotence | Outcome | Result Compared to Placebo | Citation |

| Reid et al. | 48 | Psychogenic | Improvement in sexual function | 62% vs 16% (p < 0.05) | nih.gov |

| Riley et al. | 61 | Mixed | Good stimulated erections | 36.7% vs 12.9% (p < 0.05) | auajournals.org |

| Susset et al. | 82 | Any kind | Full/partial response | 34% vs 7% | mdpi.comauajournals.org |

| Ernst et al. (Meta-analysis) | N/A | Various | Superiority of this compound over placebo | Odds Ratio 3.85 (CI 2.22-6.67) | auajournals.orgbmj.com |

| Wibowo et al. (Meta-analysis) | N/A | Various | Significant improvement in erectile disorder | Significant improvement | tandfonline.comnih.gov |

Despite some positive findings, this compound is generally not considered a first-line treatment for ED, with PDE5 inhibitors typically preferred due to higher and more consistent efficacy. mdpi.com

Combination Therapies and Mechanistic Synergies (e.g., L-Arginine)

Research has explored the potential for this compound to be used in combination therapies for erectile dysfunction, aiming for synergistic effects through different mechanisms. One notable combination involves L-Arginine. mdpi.comtandfonline.comresearchgate.netresearchgate.net L-Arginine is a precursor to nitric oxide (NO), a key neurotransmitter involved in the relaxation of penile smooth muscles and increased blood flow necessary for erection. researchgate.netutexas.eduzentrumcenter.it

Studies suggest that the combination of this compound and L-Arginine can provide a multi-pronged approach to managing ED. mdpi.comtandfonline.com The proposed synergy lies in this compound's α2-adrenergic blocking activity increasing norepinephrine release, while L-Arginine supports the NO pathway, leading to improved blood flow. tandfonline.comresearchgate.netresearchgate.net Clinical trials have indicated that the combination of this compound and L-arginine can be effective in improving erectile function, particularly in patients with mild to moderate ED. tandfonline.comresearchgate.net This combination may enhance penile artery inflow. tandfonline.com

Cardiovascular Disorders Beyond ED

Beyond its investigation for erectile dysfunction, this compound has also been studied for its potential effects on other cardiovascular conditions, focusing on its impact on myocardial function and sympathetic tone. mdpi.comauajournals.orgnih.govexamine.comahajournals.org

Myocardial Dysfunction

Research, primarily in animal models, has explored the effects of this compound on myocardial dysfunction, particularly in the context of conditions like sepsis. Studies in LPS-challenged mice demonstrated that this compound administration significantly improved cardiac function, attenuating the decline in left ventricular ejection fraction and fractional shortening and preventing increases in left ventricular end-diastolic pressure. mdpi.comtandfonline.comresearchgate.netnih.gov These cardioprotective effects were associated with the inhibition of myocardial apoptosis and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comresearchgate.netnih.gov this compound's inhibition of cardiac iNOS expression and TNF-α production via blockade of cardiac presynaptic α2A-adrenergic receptors has been indicated as a potential cardioprotective mechanism in septic patients. tandfonline.comnih.gov

This compound has also shown effects on platelet-derived growth factor-stimulated vascular smooth muscle cells, downregulating cell cycle regulatory proteins. mdpi.com

Orthostatic Hypotension and Sympathetic Tone Enhancement

This compound's ability to enhance sympathetic tone has led to its investigation in conditions characterized by low sympathetic activity, such as orthostatic hypotension in patients with autonomic failure. examine.comahajournals.orgnih.govahajournals.orgvumc.org Orthostatic hypotension, a condition causing dizziness upon standing due to reduced cerebral blood pressure, can be debilitating for patients with autonomic failure. ahajournals.orgnih.govahajournals.org

By acting as an α2-adrenergic antagonist, this compound increases sympathetic outflow centrally and enhances norepinephrine release from noradrenergic neurons. ahajournals.orgnih.govahajournals.org This mechanism can engage residual sympathetic tone in patients with autonomic failure, leading to an increase in blood pressure. ahajournals.orgnih.govahajournals.org

A study comparing this compound and pyridostigmine (B86062) in patients with severe autonomic failure found that this compound significantly improved standing diastolic blood pressure and reduced presyncopal symptoms compared to placebo. ahajournals.orgnih.govahajournals.org

Data from a study on orthostatic hypotension in autonomic failure:

| Treatment | Change in Standing Diastolic BP (mmHg) | P-value | Improvement in Presyncopal Symptoms | Citation |

| This compound | 11 ± 3 | < 0.001 | Significant | ahajournals.orgnih.govahajournals.org |

| Pyridostigmine | 0.6 ± 3 | 0.823 | Not significant | ahajournals.orgnih.govahajournals.org |

| Placebo | - | - | - | ahajournals.orgnih.govahajournals.org |

Combination therapy with this compound and atomoxetine, a norepinephrine transporter blocker, has also been explored in peripheral autonomic failure, showing a synergistic effect on blood pressure and orthostatic tolerance, potentially due to increased norepinephrine release combined with reduced clearance. vumc.org

Metabolic Disorders

Research has explored the effects of this compound on metabolic parameters, particularly in the context of obesity and glucose regulation tandfonline.combibliotekanauki.pl.

Research in Obesity Models and Lipid Profiles

Studies in animal models have investigated this compound's impact on body weight and lipid profiles. In a high-fat diet-induced obesity model in rats, this compound administration was reported to reduce body weight and improve lipid and carbohydrate profiles nih.govtandfonline.com. Another study in obese leptin-deficient ob/ob mice found that this compound favorably influenced imbalanced lipid and carbohydrate homeostasis, even without causing weight reduction tandfonline.combibliotekanauki.pl. This suggests that this compound's metabolic benefits might be independent of weight loss and potentially mediated through different mechanisms, such as the blockade of α1-adrenoceptors, which occurs at higher doses bibliotekanauki.plmdpi.com. This blockade may contribute to improvements in lipid and carbohydrate metabolism mdpi.com. Non-selective α-adrenoceptor antagonists like this compound may offer therapeutic benefits for treating disrupted lipid-carbohydrate homeostasis, even in the absence of significant weight loss bibliotekanauki.pl.

Data from a study on rats with diet-induced obesity showed that chronic treatment with this compound significantly improved lipid profiles and decreased plasma triglyceride levels. plos.org.

| Study Model | This compound Effect on Body Weight | This compound Effect on Lipid Profile | This compound Effect on Carbohydrate Profile | Reference |

| High-fat diet-induced obese rats | Reduced | Improved | Improved | nih.govtandfonline.com |

| Obese leptin-deficient ob/ob mice | No reduction | Improved | Improved | tandfonline.combibliotekanauki.pl |

| Diet-induced obese rats | Less effective than guanfacine | Beneficial | Lowered glucose levels | plos.org |

Investigation of Insulin (B600854) Sensitivity and Glucose Metabolism

This compound's influence on glucose metabolism and insulin secretion has also been a subject of research nih.govtandfonline.com. Studies have indicated a potential role for this compound in modulating insulin release. For instance, in anesthetized normal dogs, this compound hydrochloride induced a pronounced stimulatory effect on insulin secretion, accompanied by a decrease in blood glucose levels nih.gov. This effect was suggested to involve the blockade of central α2-adrenoceptors nih.gov.

Research in streptozotocin-diabetic rats transplanted with islets showed that the α2-adrenoceptor antagonist this compound increased basal and potentiated glucose-stimulated insulin secretion in control rats nih.gov. However, this compound did not affect insulin secretion in the transplanted rats, suggesting a potential loss of α-adrenoceptor islet tonus after transplantation nih.gov.

An in vitro study using methanolic extract of P. yohimbe bark in normal fasting rats showed a reduction in blood glucose levels at a specific dose (20 mg/kg/mL), which was attributed to the selective blocking activity of this compound at α2-adrenoceptors in the pancreas, potentially enhancing insulin secretion scirp.org. Another study investigating the interaction of this compound and diabetes in rats noted that this compound was able to normalize pancreatic blood flow and increased serum insulin levels in diabetic rats examine.com.

Inflammatory and Immune System Modulation

This compound has demonstrated promising anti-inflammatory properties through various mechanisms nih.govnih.govtandfonline.com.

Anti-inflammatory Properties and Mechanisms

This compound's anti-inflammatory effects are linked to its ability to suppress the NF-κB pathway nih.govnih.govtandfonline.com. This transcription factor plays a crucial role in orchestrating the expression of numerous pro-inflammatory cytokines, including IL-1β and IL-6 nih.gov. By inhibiting NF-κB activation, this compound effectively reduces the production of these inflammatory mediators nih.gov.

Studies have shown that this compound reduced IL-1β or noradrenaline-induced IL-6 upregulation and ameliorated cartilage destruction in in vitro and in vivo models by suppressing the NF-κB pathway nih.govtandfonline.com. Furthermore, this compound has shown efficacy in inhibiting pro-inflammatory cytokines and modulating antioxidant states in arthritic rats nih.govtandfonline.com. Research has demonstrated a significant reduction in the expression of COX-2, TNF-α, and NF-κB, alongside decreased levels of ESR, WBC, and C-reactive protein in arthritic rats treated with this compound nih.govtandfonline.com.

This compound has also shown protective effects against renal ischemia/reperfusion-induced acute inflammation and LPS-induced acute kidney injury in rat models nih.govtandfonline.com.

Modulation of Alpha-2 Adrenergic Receptor Activity and Tyrosine Hydroxylase in Inflammation

This compound's anti-inflammatory effects also involve modulating α2-adrenergic receptor activity, which can lead to the upregulation of tyrosine hydroxylase (TH) nih.govtandfonline.com. TH is the enzyme responsible for the synthesis of catecholamines, including noradrenaline nih.gov. While the precise link between TH upregulation and anti-inflammatory action requires further elucidation, evidence suggests a potential involvement of cAMP-mediated pathways nih.govtandfonline.com. Previous studies have indicated that α2-AR activation reduces cAMP levels, and cAMP is involved in the upregulation of TH nih.govtandfonline.com. This intricate interplay between α2-adrenergic receptors, TH, and cAMP warrants further investigation to clarify its role in this compound's anti-inflammatory effects nih.gov.

Oncological Research

Research has begun to explore the potential of this compound in oncological settings tandfonline.commdpi.com. Elevated levels of catecholamines, associated with sympathetic nervous system activation and stress, have been linked to increased cancer risk and poorer prognoses mdpi.com. These catecholamines can stimulate cancer cell proliferation mdpi.com. This association has led researchers to investigate this compound, which interacts with adrenergic receptors, as a potential anti-cancer agent mdpi.com.

Several studies have reported the cytotoxicity of this compound in different human cancer cell lines tandfonline.com. For example, a study reported moderate cytotoxicity of a this compound-type alkaloid on human MCF-7 breast, SWS80 colon, and A549 lung cancer cell lines tandfonline.com. Additionally, research has indicated the proapoptotic activity of this compound against PC-2 and PC-3 pancreatic cancer cell lines tandfonline.comnih.gov. One study demonstrated that this compound could inhibit the proliferation of PC-2 and PC-3 cells by inducing apoptosis nih.gov. The molecular mechanisms underlying this effect are still under investigation nih.gov.

This compound, as an α2-adrenergic receptor antagonist, has emerged as a promising anticancer agent, with its activity stemming from its ability to antagonize specific GPCRs involved in cancer development and progression mdpi.com. Studies have demonstrated its efficacy in inhibiting several cancer-related GPCRs, including α-2B adrenergic, dopamine D2B, and hydroxytryptamine receptors mdpi.com. This multi-faceted targeting underscores this compound's potential as a broad-spectrum anticancer agent mdpi.com.

A study evaluating the anticancer potential of this compound in drug-resistant oral cancer KB-ChR-8-5 cells showed a dose-dependent increase in cytotoxicity nih.gov. The possible mechanisms included the induction of apoptosis, reactive oxygen species (ROS) generation, and modulation of mitochondrial membrane potential (MMP) nih.gov.

| Cancer Cell Line | Observed Effect of this compound | Potential Mechanism(s) Involved | Reference |

| Human MCF-7 breast | Moderate cytotoxicity | Not specified in snippet | tandfonline.com |

| SWS80 colon | Moderate cytotoxicity | Not specified in snippet | tandfonline.com |

| A549 lung | Moderate cytotoxicity | Not specified in snippet | tandfonline.com |

| PC-2 pancreatic | Proapoptotic activity, inhibited proliferation | Apoptosis induction, potential deregulation of signaling pathways | tandfonline.comnih.gov |

| PC-3 pancreatic | Proapoptotic activity, inhibited proliferation | Apoptosis induction, potential deregulation of signaling pathways | tandfonline.comnih.gov |

| Drug-resistant oral cancer KB-ChR-8-5 | Dose-dependent cytotoxicity | Apoptosis induction, ROS generation, MMP modulation | nih.gov |

Anticancer Potential through GPCR Antagonism